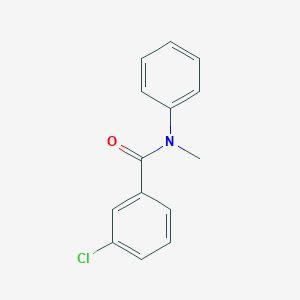![molecular formula C20H14FN3O3 B250633 4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250633.png)
4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK-3 inhibitor and has been shown to have promising results in treating various diseases.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves the inhibition of GSK-3, an enzyme that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3 leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is essential for neuroprotection and cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide include enhanced cognitive function, neuroprotection, and apoptosis induction in cancer cells. The compound has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide in lab experiments include its potent GSK-3 inhibitory activity, which makes it a valuable tool for studying various cellular processes. However, the compound has limitations, including its poor solubility and stability, which may affect its efficacy in in vivo experiments.
Orientations Futures
The future directions for 4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide include further studies to determine its efficacy in treating various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The compound's poor solubility and stability can be addressed by developing new formulations or prodrugs. Additionally, the compound's selectivity for GSK-3 can be improved to reduce potential side effects. Overall, 4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has great potential as a therapeutic agent, and further studies are needed to fully explore its therapeutic applications.
In conclusion, 4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound acts as a GSK-3 inhibitor and has been shown to have promising results in treating various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The compound's poor solubility and stability can be addressed by developing new formulations or prodrugs. Further studies are needed to fully explore the compound's therapeutic applications and potential limitations.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves the reaction of 4-fluoro-N-(2-hydroxy-3-methoxybenzyl)-N-(2-pyridyl)benzamide with 2-amino-5-methoxybenzoic acid in the presence of a coupling agent. The reaction yields the desired compound, which can be purified using various chromatographic techniques.
Applications De Recherche Scientifique
4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have promising results in treating various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The compound acts as a GSK-3 inhibitor and has been shown to have neuroprotective effects, enhance cognitive function, and induce apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C20H14FN3O3 |
|---|---|
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
4-fluoro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H14FN3O3/c1-26-16-9-6-13(20-24-18-17(27-20)3-2-10-22-18)11-15(16)23-19(25)12-4-7-14(21)8-5-12/h2-11H,1H3,(H,23,25) |
Clé InChI |
GARRCKKPSMPMPD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)F |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



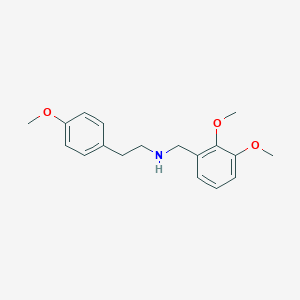
![2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B250553.png)
![5-chloro-N-[4-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B250554.png)
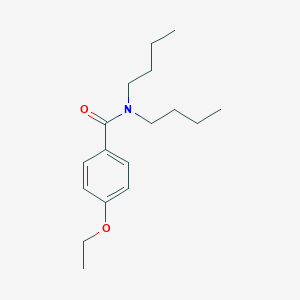

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B250558.png)
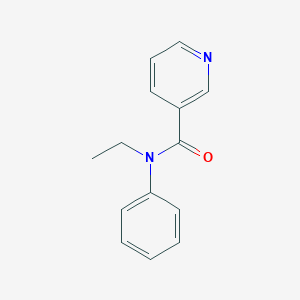
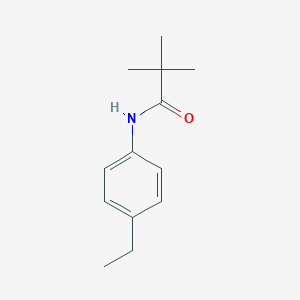

![(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B250571.png)

